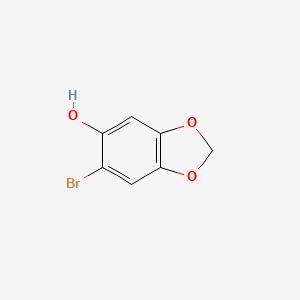

6-Bromo-1,3-benzodioxol-5-ol

Description

Contextual Significance of Methylenedioxyaryl Moieties in Diverse Chemical Disciplines

The 1,3-benzodioxole (B145889) unit, also known as a methylenedioxyaryl moiety, is a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus appearing in a variety of bioactive compounds. Natural products have historically been a rich source of new therapeutic agents, and the methylenedioxyaryl moiety is a key pharmacophore in many of these molecules. scirp.orgresearchgate.net Its presence is noted in compounds exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and immunomodulatory activities. ontosight.ainajah.edu

The versatility of the benzodioxole scaffold extends beyond medicine into agrochemicals. cymitquimica.com For instance, certain 1,3-benzodioxole derivatives have been developed as potent auxin receptor agonists, promoting root growth in plants, which could have significant applications in agriculture. nih.gov The unique electronic properties conferred by the methylenedioxy bridge contribute to the biological activity and make these compounds valuable subjects of study in drug discovery and chemical biology. acs.org

Overview of Brominated Aromatic Systems and their Research Pertinence

Brominated aromatic compounds are of substantial importance in both industrial and academic research. researchgate.netscirp.org The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. sci-hub.se This is primarily because aryl bromides are highly versatile synthetic intermediates. rsc.org They are key substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. rsc.orgresearchgate.net These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. scirp.org

The ability to selectively introduce a bromine atom allows chemists to precisely control the subsequent modifications of a molecule. acs.orgchemistryviews.org This strategic functionalization is crucial for building libraries of compounds for drug discovery, developing new materials, and synthesizing agrochemicals. scirp.orgrsc.org Consequently, the development of efficient and selective bromination methods, as well as the utilization of the resulting bromoarenes, remains an active and important area of chemical research. researchgate.net

Rationale for Investigating 6-Bromo-1,3-benzodioxol-5-ol

The compound this compound emerges as a molecule of interest at the intersection of the two aforementioned areas of research. Its structure combines the biologically relevant benzodioxole scaffold with a strategically placed bromine atom, making it a target for synthetic and medicinal chemistry investigations.

The chemical behavior of this compound is dictated by the interplay of its constituent parts. The 1,3-benzodioxole ring system itself possesses distinct electronic characteristics. The fused dioxole ring acts as an electron-donating group, increasing the electron density of the aromatic ring and influencing its reactivity in substitution reactions. nih.govcymitquimica.com

The substituents on the aromatic ring—a hydroxyl group at position 5 and a bromine atom at position 6—further refine these properties. The hydroxyl group is a strong electron-donating group, which also provides a site for hydrogen bonding, potentially influencing the molecule's solubility and interactions with biological targets. cymitquimica.com The bromine atom, conversely, is an electron-withdrawing group via induction but can also participate in resonance. Its placement introduces both steric and electronic effects that can direct further chemical transformations. acs.orgscispace.com This specific substitution pattern creates a unique electronic environment on the aromatic ring, making the compound a valuable intermediate for creating more complex derivatives. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6941-70-4 | axsyn.comchemsrc.com |

| Molecular Formula | C₇H₅BrO₃ | cymitquimica.com |

| Molecular Weight | 217.02 g/mol | cymitquimica.com |

| Synonyms | 5-Bromo-6-hydroxy-1,3-benzodioxole, 2-Bromo-4,5-methylenedioxyphenol | cymitquimica.comaxsyn.com |

The bromine atom on the this compound scaffold is not merely a static feature; it is a key functional group that heavily influences the molecule's potential applications. Chemically, the carbon-bromine bond is a prime site for synthetic modification. It allows this compound to serve as a building block in cross-coupling reactions, enabling the attachment of a wide variety of other chemical groups to the benzodioxole core. researchgate.net This synthetic handle is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

From a biological perspective, the presence and position of the bromine atom can significantly modulate the pharmacological profile of the molecule. Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions with protein targets. ontosight.ai While specific biological data for this compound is not extensively detailed in public literature, studies on related substituted benzodioxole derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. ontosight.airesearchgate.net For example, brominated analogues of other bioactive compounds have been investigated for their interaction with biological receptors. acs.org Therefore, the bromine and hydroxyl substituents on the benzodioxole framework of this compound make it a promising candidate for further investigation and development in medicinal chemistry and other fields. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYBCLHMZFLWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281705 | |

| Record name | 6-bromo-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-70-4 | |

| Record name | 6-Bromo-1-hydroxy-3,4-methylenedioxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-hydroxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Bromo 1,3 Benzodioxol 5 Ol and Its Structural Analogs

Direct Bromination Protocols for Benzodioxole Systems

Direct bromination is a common method for introducing a bromine atom onto an aromatic ring. The success of this approach for benzodioxole systems hinges on controlling the position of bromination, as the fused dioxole ring and other substituents strongly influence the electron density of the aromatic core.

The hydroxyl group is a potent ortho-, para-directing group in electrophilic aromatic substitution due to its strong electron-donating nature. This makes the regioselective bromination of hydroxylated aromatic compounds challenging, as mixtures of isomers can be formed. chemistryviews.org The electronic differences between the ortho and para positions in phenols are minimal, often leading to poor selectivity. chemistryviews.org

To achieve high regioselectivity, various techniques have been developed. For instance, the bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid in acetonitrile (B52724) at low temperatures (-30 °C) affords 4-bromobenzene-1,2-diol in 100% yield, demonstrating that careful temperature control can achieve high selectivity. nih.govresearchgate.net Theoretical analyses and ab initio calculations are also employed to predict and understand the positional selectivity in electrophilic aromatic brominations, aiding in the development of synthetic strategies. nih.govresearchgate.netnih.gov

The choice of brominating agent and reaction conditions is crucial for optimizing the synthesis of brominated benzodioxoles. Common reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Using molecular bromine to brominate 1,3-benzodioxole (B145889) can lead to the formation of the desired 5-bromo derivative, but dibromination is a significant side reaction, with yields of the monobrominated product around 70%. mdma.ch Alternative, milder methods are often preferred to improve selectivity and yield. mdma.ch

N-bromosuccinimide is a widely used reagent for regioselective bromination of activated aromatic compounds. organic-chemistry.org For example, the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal) is a known method to produce 6-bromo-1,3-benzodioxole-5-carboxaldehyde, a close structural analog of the target compound. sigmaaldrich.comresearchgate.net Other systems for aromatic bromination include ammonium (B1175870) bromide with hydrogen peroxide in acetic acid, which provides an in-situ source of bromine. sciencemadness.org

| Reagent | Substrate | Product | Key Observations | Citation |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole | Yield around 70%; dibromination is a common side reaction. | mdma.ch |

| N-Bromosuccinimide (NBS) | 1,3-Benzodioxole-5-carboxaldehyde | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | A standard method for introducing bromine onto the benzodioxole ring. | sigmaaldrich.comresearchgate.net |

| N-Bromosuccinimide (NBS) / Fluoroboric Acid | Catechol | 4-Bromobenzene-1,2-diol | High regioselectivity (100% yield) achieved with careful temperature control. | nih.govresearchgate.net |

| Ammonium Bromide / H₂O₂ | Anilines and Anisoles | Brominated derivatives | A method for in-situ generation of bromine under mild conditions. | sciencemadness.org |

Multi-Step Synthesis from Precursor Molecules

When direct bromination is not feasible or provides low yields, multi-step synthetic routes starting from readily available precursors are employed. These routes offer greater control over the final substitution pattern.

Piperonylic acid, a derivative of piperonal, can serve as a starting material for the synthesis of new 1,3-benzodioxole derivatives through a sequence of reactions including esterification, nitration, reduction, and bromination. researchgate.net Similarly, 6-bromo-1,3-benzodioxole-5-carboxylic acid can be prepared through the bromination of 1,3-benzodioxole followed by a carboxylation reaction.

Brominated benzodioxoles are valuable intermediates that can be further functionalized. For example, (6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxol-5-yl)methanol can be used as a starting material. worldresearchersassociations.com This compound can be converted to the corresponding bromomethyl derivative, which then undergoes nucleophilic substitution with sodium azide (B81097) to yield 5-(azidomethyl)-6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxole. worldresearchersassociations.com This intermediate can then participate in cycloaddition reactions. worldresearchersassociations.com

Another example involves the synthesis of a densely functionalized benzodioxole intermediate starting from 3-bromocatechol. acs.org This highlights how a brominated precursor can be used to construct the benzodioxole ring system with the bromine atom already in place.

Functional Group Transformations and Derivatization Strategies for Scaffold Elaboration

The bromine atom and the hydroxyl group on the 6-bromo-1,3-benzodioxol-5-ol scaffold are handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The bromine atom can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, 1-((6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole can be coupled with various boronic acids in the presence of a palladium catalyst to furnish a library of new compounds. worldresearchersassociations.com The bromine can also be converted into an organometallic reagent, such as a Grignard reagent, by reacting 5-bromo-1,3-benzodioxole with magnesium. google.com This Grignard reagent can then react with various electrophiles to form new carbon-carbon bonds.

The hydroxyl group can undergo reactions typical of phenols, such as etherification or esterification, to generate new derivatives. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

| Starting Material | Reaction Type | Reagents | Product Type | Citation |

|---|---|---|---|---|

| 1-((6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Suzuki-Miyaura Coupling | Boronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Biaryl derivatives | worldresearchersassociations.com |

| 5-Bromo-1,3-benzodioxole | Grignard Reagent Formation | Magnesium (Mg) | Organomagnesium halide | google.com |

| (6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxol-5-yl)methanol | Appel Reaction | CBr₄, PPh₃ | 5-bromo-6-(bromomethyl)benzo[d] sigmaaldrich.comresearchgate.netdioxole | worldresearchersassociations.com |

| 5-bromo-6-(bromomethyl)benzo[d] sigmaaldrich.comresearchgate.netdioxole | Nucleophilic Substitution | NaN₃ | 5-(azidomethyl)-6-bromobenzo[d] sigmaaldrich.comresearchgate.netdioxole | worldresearchersassociations.com |

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization through esterification and etherification reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can, in turn, influence its biological activity and physical characteristics.

Esterification typically involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. For instance, the reaction of a benzodioxole derivative with oxalyl chloride in methanol (B129727) is a known method for generating methyl esters. nih.gov Similarly, the phenolic hydroxyl of this compound can be acylated to form various ester derivatives. These reactions are generally straightforward and proceed with high yields.

Etherification , on the other hand, involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, is reacted with an alkyl halide. This approach allows for the introduction of a wide array of alkyl and aryl groups at the phenolic oxygen.

These modifications of the hydroxyl group are not only crucial for structure-activity relationship studies but also for protecting the hydroxyl group during subsequent synthetic steps involving the bromine atom.

Utility of the Bromine Atom as a Synthetic Handle for Further Chemical Transformations

The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This is primarily due to its ability to participate in various transition-metal-catalyzed cross-coupling reactions.

One of the most powerful and widely used reactions is the Suzuki-Miyaura coupling . In this reaction, the aryl bromide is coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to bromo-benzodioxole derivatives to introduce a wide range of aryl and heteroaryl substituents. worldresearchersassociations.com The reaction conditions can be optimized to achieve high yields, and a variety of palladium catalysts and ligands can be employed. worldresearchersassociations.com

Another important transformation is the Heck reaction , which allows for the introduction of alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst. This provides a direct route to stilbene-like structures and other unsaturated derivatives.

Furthermore, the bromine atom can be converted into other functional groups. For example, it can be lithiated and then quenched with an electrophile to introduce a variety of substituents. It can also participate in Buchwald-Hartwig amination reactions to form arylamines. The electrophilic nature of the bromine atom can also facilitate substitution reactions on the aromatic system. smolecule.com

The versatility of the bromine atom as a synthetic handle is summarized in the table below:

| Reaction Type | Reagents | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine derivative |

| Lithiation | Organolithium reagent | Aryllithium intermediate |

Introduction of Alkenyl and Other Functional Groups

The introduction of alkenyl and other functional groups onto the this compound scaffold is primarily achieved through the cross-coupling reactions mentioned previously. The Heck reaction stands out as a direct method for forming carbon-carbon double bonds.

Beyond alkenylation, other palladium-catalyzed cross-coupling reactions can be employed to introduce a diverse array of functional groups. For example, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which are valuable precursors for further transformations. Stille coupling with organostannanes and Negishi coupling with organozinc reagents are also viable options for introducing various alkyl, alkenyl, and aryl groups.

Synthesis of Carboxylic Acid Derivatives

Carboxylic acid derivatives of this compound are important synthetic intermediates and can be prepared through several routes. One common method involves the carboxylation of an organometallic intermediate. For instance, the bromine atom can be converted to an organolithium or Grignard reagent, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid, 6-bromo-1,3-benzodioxole-5-carboxylic acid.

This carboxylic acid can then be further derivatized to form a variety of other functional groups, such as esters, amides, and acid chlorides. The synthesis of 6-bromo-1,3-benzodioxole-5-carboxylic acid has been reported through the bromination of 1,3-benzenedimethyl ether followed by a carboxylation reaction.

These carboxylic acid derivatives are valuable building blocks in organic synthesis and have been used in the development of biologically active compounds.

Stereoselective and Asymmetric Synthesis Considerations in Related Systems

While this compound itself is achiral, the benzodioxole moiety is a common structural feature in many chiral natural products and synthetic molecules with significant biological activity. Therefore, the development of stereoselective and asymmetric methods for the synthesis of substituted benzodioxoles is of great importance.

Control of Enantiomeric Purity in Benzodioxole-Containing Molecules

Achieving high enantiomeric purity is a critical aspect in the synthesis of chiral pharmaceuticals and other biologically active molecules. In the context of benzodioxole-containing compounds, several strategies have been employed to control stereochemistry.

One approach involves the use of chiral catalysts in reactions that create stereocenters. For example, asymmetric hydrogenations or rhodium-catalyzed arylations can be used to introduce chirality with high enantioselectivity. acs.org Chiral auxiliaries can also be attached to the benzodioxole scaffold to direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.

The separation of enantiomers from a racemic mixture is another common method to obtain enantiomerically pure compounds. Chiral high-performance liquid chromatography (chiral HPLC) is a powerful technique for both analytical and preparative-scale separations of enantiomers of benzodioxole-containing intermediates. nih.gov

Diastereoselective Approaches to Substituted Benzodioxoles

In molecules containing multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective reactions are often substrate-controlled, where the existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions.

For substituted benzodioxoles, diastereoselectivity can be achieved through various synthetic strategies. For example, in the synthesis of complex heterocyclic systems fused to the benzodioxole ring, the facial selectivity of a reaction can be controlled by the steric and electronic properties of the existing substituents.

The development of diastereoselective methods is crucial for the efficient synthesis of complex natural products and their analogs that contain the benzodioxole motif. These methods often rely on a deep understanding of reaction mechanisms and conformational analysis of the reacting species.

Chemical Reactivity and Mechanistic Investigations Pertaining to 6 Bromo 1,3 Benzodioxol 5 Ol and Its Derivatives

Elucidation of Reaction Pathways Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The most common mechanism is the addition-elimination pathway. youtube.comlibretexts.org This process typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.orglibretexts.org

For 6-Bromo-1,3-benzodioxol-5-ol, the presence of electron-donating groups (the hydroxyl and the methylenedioxy ether) deactivates the ring toward this type of classical SNAr reaction. Consequently, displacing the bromine atom with a nucleophile via the addition-elimination mechanism would be challenging and likely require harsh reaction conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂). youtube.comyoutube.com The base first eliminates HBr from the ring to form the benzyne, after which the nucleophile adds to one of the sp-hybridized carbons of the triple bond, followed by protonation to yield the product. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck reactions)

The bromine atom of this compound is an ideal substituent for participating in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds under relatively mild conditions. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. youtube.comodinity.com This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product and regenerate the palladium catalyst. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that pairs an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. researchgate.nettcichemicals.com This reaction is widely used for the synthesis of biaryl compounds and is noted for its tolerance of a wide variety of functional groups. tcichemicals.com Derivatives of 1,3-benzodioxole (B145889) have been successfully employed in Suzuki-Miyaura coupling reactions to generate more complex molecular architectures. researchgate.net

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds in the presence of an amine base. organic-chemistry.org This methodology provides a direct route to aryl-substituted alkynes.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | DMF or Acetonitrile (B52724) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or Toluene |

Radical Reactions and Intramolecular Cyclization Processes

Radical reactions offer an alternative set of pathways for the functionalization of aryl bromides. The carbon-bromine bond can be cleaved homolytically to generate an aryl radical, which can then participate in subsequent reactions. Radical cyclization reactions are powerful transformations that form cyclic products via radical intermediates. wikipedia.org These reactions typically consist of three main steps: selective generation of a radical, an intramolecular cyclization step, and conversion of the cyclized radical to the final product. wikipedia.org

In the context of a derivative of this compound, a radical could be generated on a side chain, for instance, one attached through the phenolic oxygen. If this side chain contains a multiple bond (alkene or alkyne), the initially formed radical can attack the aromatic ring at the carbon bearing the bromine atom in an intramolecular fashion. This cyclization step results in the expulsion of a bromine radical and the formation of a new ring fused to the benzodioxole core. Such cyclizations are often very rapid and selective, with 5- and 6-membered rings being the most common products. wikipedia.org

Characterization of the Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic (pKa typically between 10 and 12) and can be deprotonated to form a highly nucleophilic phenoxide ion. wikipedia.org This feature, along with the oxygen atom's lone pairs, governs its reactivity.

Condensation and Substitution Reactions

The hydroxyl group of this compound can readily undergo condensation and substitution reactions, primarily O-alkylation and O-acylation.

O-Alkylation (Etherification): In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form the corresponding phenoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form an ether.

O-Acylation (Esterification): While phenols are generally poor nucleophiles for reaction with carboxylic acids, they react readily with more electrophilic acylating agents like acid chlorides or acid anhydrides to form phenyl esters. khanacademy.orgyoutube.com The reaction is often carried out in the presence of a base such as pyridine, which serves to neutralize the HCl byproduct and catalyze the reaction.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Aryl Ether |

| O-Acylation | Acid Chloride (e.g., Acetyl Chloride), Pyridine | Aryl Ester |

| O-Silylation | Silyl Chloride (e.g., TBDMSCl), Imidazole | Silyl Ether |

Oxidation and Reduction Pathways

Oxidation: Phenols are susceptible to oxidation. wikipedia.orglibretexts.org The subject compound, this compound, can be viewed as a hydroquinone (B1673460) derivative. Hydroquinones are a class of phenols that are particularly easy to oxidize. jackwestin.com They can undergo a reversible two-electron oxidation to form the corresponding quinone. jackwestin.com Mild oxidizing agents, such as Fremy's salt or silver(I) oxide, can effect this transformation. The oxidation of substituted catechols (1,2-dihydroxybenzenes) and hydroquinones can lead to the formation of quinones and other products. uky.edu

Stability and Transformational Chemistry of the 1,3-Benzodioxole Ring System

The 1,3-benzodioxole moiety, a key structural feature of this compound, is a heterocyclic system where a benzene (B151609) ring is fused to a five-membered dioxole ring. chemicalbook.com This arrangement confers a high degree of aromaticity, which significantly enhances its stability. chemicalbook.com The dioxole ring, with its two oxygen atoms, renders the aromatic ring electron-rich, influencing its reactivity and stability under various chemical conditions. chemicalbook.com While generally stable, the 1,3-benzodioxole ring can undergo specific transformations, including ring-opening and electrophilic aromatic substitution, which are critical to its chemical behavior and metabolism.

Investigations into Ring Opening and Rearrangement Mechanisms

The 1,3-benzodioxole ring system is recognized for its general stability, a characteristic attributed to its aromatic nature. chemicalbook.com However, under certain conditions, particularly in biological systems or in the presence of specific reagents, the dioxole ring can undergo cleavage. Investigations into the metabolism of compounds containing the methylenedioxyphenyl (1,3-benzodioxole) group have provided significant insights into these ring-opening mechanisms.

Metabolic studies of derivatives such as stiripentol (B1682491) have shown that the 1,3-benzodioxole ring can be opened to form more hydrophilic, hydroxyl-substituted structures. nih.gov This transformation is a key step in the metabolism of such compounds. nih.gov The process often involves the formation of a carbene intermediate at the methylene (B1212753) bridge, which can then react with various substrates. nih.gov Following ring opening, the resulting catechol-like derivatives can be further conjugated or metabolized. One proposed scheme for the ring-opening of the 1,3-benzodioxole structure involves its conversion into hydroxyl-substituted derivatives, which facilitates faster elimination from biological systems due to increased hydrophilicity. nih.gov

While the 1,3-benzodioxole ring is stable under many standard laboratory conditions, its susceptibility to metabolic ring-opening highlights a key aspect of its transformational chemistry. mdpi.com This reactivity is fundamental to understanding the biological activity and fate of many natural and synthetic compounds containing this moiety.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The electron-rich nature of the 1,3-benzodioxole ring system makes it highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The substituents on the benzene ring of this compound—namely the hydroxyl, bromo, and the fused methylenedioxy groups—exert significant influence on the regioselectivity of further substitution reactions.

The general mechanism for EAS involves an initial attack by an electrophile on the π-system of the aromatic ring to form a positively charged intermediate known as a sigma complex or benzenium ion. libretexts.orgmsu.edu The aromaticity is then restored by the loss of a proton from the site of attack. libretexts.org The rate and position of this attack are dictated by the electronic properties of the substituents already present on the ring.

In the case of this compound, the directing effects of the existing groups are as follows:

Methylenedioxy Group (-O-CH₂-O-) : This group acts as a single, fused electron-donating entity. It is an activating group and directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. For the 1,3-benzodioxole system, this means positions 4 and 5 are activated.

Hydroxyl Group (-OH) : The hydroxyl group is a strongly activating, ortho-, para-director due to the resonance donation of its lone pair electrons into the aromatic ring.

Bromo Group (-Br) : Halogens like bromine are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate. msu.edu

The combined influence of these groups determines the position of any subsequent electrophilic attack. The two available positions on the ring are C-4 and C-7. The powerful activating and directing effects of the hydroxyl group and the methylenedioxy bridge are expected to dominate over the deactivating effect of the bromine atom. The primary sites for electrophilic attack on similarly substituted 1,3-benzodioxole rings are typically those most activated by the electron-donating groups. For instance, the direct arylation of unsubstituted 1,3-benzodioxole has been shown to yield 4-substituted products with high regioselectivity. researchgate.net

The table below summarizes the characteristics of the substituent groups on the this compound ring system.

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -OH (Hydroxyl) | 5 | Electron-donating (resonance), Electron-withdrawing (inductive) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | 6 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |

| -O-CH₂-O- (Methylenedioxy) | 1,3 | Electron-donating (resonance) | Activating | Ortho, Para (to the ether linkage) |

Given the strong activation by the hydroxyl and methylenedioxy groups, electrophilic substitution is most likely to occur at the C-4 position, which is ortho to the hydroxyl group and part of the activated system.

Computational Chemistry and Advanced Theoretical Modeling of 1,3 Benzodioxole Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. niscpr.res.in These calculations provide insights into the distribution of electrons and the energy levels of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. grafiati.com

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. niscpr.res.inresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For 1,3-benzodioxole (B145889) derivatives, these parameters are calculated to understand their electronic behavior and potential as, for example, corrosion inhibitors or biologically active agents. researchgate.netresearchgate.net High EHOMO values indicate a greater tendency to donate electrons, while low ELUMO values suggest a higher capacity for electron acceptance. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for 1,3-Benzodioxole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.8 | -1.2 | 4.6 |

| Derivative B | -6.1 | -0.9 | 5.2 |

| Derivative C | -5.5 | -1.5 | 4.0 |

Note: The data in this table is illustrative and represents typical values found in computational studies of 1,3-benzodioxole derivatives.

Atomic charge distribution provides a detailed picture of the electron density at each atom within the molecule. This information is crucial for understanding electrostatic interactions, identifying reactive sites, and predicting how a molecule will interact with other molecules or ions. chemrxiv.org Methods like Mulliken population analysis are commonly used to calculate these partial atomic charges. niscpr.res.inuni-muenchen.de

Molecular descriptors derived from quantum chemical calculations serve as powerful indicators of reactivity and stability. Mulliken atomic charges, for instance, identify the most electron-rich or electron-poor sites in a molecule, which are often the centers of reactivity. niscpr.res.inresearchgate.net Atoms with large negative charges are susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack. researchgate.net

By analyzing the Mulliken charges on the atoms of the 1,3-benzodioxole ring system, researchers can predict which sites are most likely to participate in chemical reactions or form bonds with biological macromolecules. researchgate.net The distribution of these charges affects the molecular electrostatic potential, which governs non-covalent interactions. researchgate.net

Table 2: Illustrative Calculated Molecular Properties of a 1,3-Benzodioxole Derivative

| Molecular Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| Mulliken Charge on O(1) | -0.25 e |

| Mulliken Charge on O(3) | -0.26 e |

| Mulliken Charge on C(Br) | +0.05 e |

Note: The data in this table is illustrative and represents typical values found in computational studies of 1,3-benzodioxole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating computed molecular descriptors with experimentally observed activities, QSAR models can predict the efficacy of new, unsynthesized compounds. nih.gov

In QSAR studies of 1,3-benzodioxole derivatives, various quantum chemical parameters are used as descriptors. These can include EHOMO, ELUMO, the energy gap, dipole moment, and atomic charges. researchgate.net For example, a study might find that the antimicrobial activity of a series of 1,3-benzodioxole derivatives correlates positively with the EHOMO value and negatively with the energy gap, suggesting that good electron-donating ability and higher reactivity enhance the activity. mdpi.com These correlations are established using statistical methods to build a predictive model. nih.gov Such models are valuable in medicinal chemistry for prioritizing the synthesis of compounds with the highest predicted activity. nih.govmdpi.com

Besides electronic properties, physicochemical parameters play a crucial role in determining the biological activity of a molecule. Hydrophobicity, often quantified by the partition coefficient (Log P), governs a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.govnih.gov The surface area of a molecule influences its potential for intermolecular interactions, while polarizability affects its response to electric fields and its ability to engage in dispersion forces. ajchem-a.com

In QSAR models for 1,3-benzodioxole derivatives, these descriptors are often combined with electronic parameters to create a more comprehensive and predictive model. researchgate.net For instance, the biological activity might be described by an equation that includes terms for Log P, molecular surface area, and the dipole moment. The relative importance of each descriptor provides insight into the mechanism of action, indicating whether activity is primarily driven by electronic effects, hydrophobic interactions, or steric factors. rroij.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Bromo-1,3-benzodioxol-5-ol |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are pivotal in understanding the dynamic nature of 1,3-benzodioxole derivatives and their interactions with the surrounding environment. These methods allow for the exploration of the molecule's behavior over time, providing a detailed picture of its flexibility and preferred shapes.

Investigation of Solute-Solvent Interactions and Solvatochromic Behavior

The interaction between a solute and its surrounding solvent can significantly influence its chemical and physical properties. Solvatochromism, the change in a substance's color with a change in solvent polarity, is a key phenomenon studied to understand these interactions.

The observed Stokes' shift, which is the difference between the absorption and emission maxima, was found to increase with rising solvent polarity. researchgate.net This phenomenon, known as a redshift, is attributed to specific solute-solvent interactions and a more effective intermolecular interface with the excited state in polar solvents. researchgate.net The solvatochromic shifts were analyzed using Catalan's and Kamlet's techniques to understand the different types of solute-solvent interactions at play. semanticscholar.orgresearchgate.net

These findings suggest that this compound would likely also exhibit solvatochromic behavior, with its spectral properties being influenced by the polarity of the surrounding medium. The bromine and hydroxyl substituents would further modulate the electronic distribution and, consequently, the specific interactions with solvent molecules.

Table 1: Spectroscopic Data for a Representative 1,3-Benzodioxole Derivative (E47MBD1) in Various Solvents

| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes' Shift (cm⁻¹) |

| Toluene | 350 | 450 | 5714 |

| Dichloromethane | 355 | 465 | 5890 |

| Acetonitrile (B52724) | 352 | 470 | 6488 |

| Methanol (B129727) | 358 | 480 | 6542 |

| Ethanol | 356 | 485 | 6890 |

Note: The data presented in this table is for the related compound (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] Current time information in Pasuruan, ID.semanticscholar.orgdioxol-5-yl)prop-2-en-1-one and is intended to be illustrative of the general solvatochromic behavior of 1,3-benzodioxole derivatives. Data is conceptually derived from findings in cited literature.

Dynamic Behavior and Conformational Landscapes

Molecular dynamics simulations can be employed to explore the dynamic behavior and conformational landscapes of 1,3-benzodioxole derivatives like this compound. These simulations would track the atomic movements over time, revealing the flexibility of the molecule and the different shapes (conformers) it can adopt. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. For the 1,3-benzodioxole ring system, key conformational features would include the puckering of the dioxole ring and the orientation of the substituents on the benzene (B151609) ring. The interplay of these factors, influenced by both internal steric and electronic effects as well as interactions with the solvent, would define the molecule's preferred conformations.

Ligand-Target Interaction Modeling for Biological Systems

Computational modeling is a powerful tool for predicting and analyzing the interactions between small molecules, such as 1,3-benzodioxole derivatives, and biological targets like proteins and enzymes. These methods are instrumental in drug discovery and development.

Computational Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While no specific docking studies for this compound were identified, research on other 1,3-benzodioxole derivatives highlights the utility of this approach. These studies have explored the potential of 1,3-benzodioxole derivatives as inhibitors of various enzymes. The general procedure involves preparing the three-dimensional structures of both the ligand (the 1,3-benzodioxole derivative) and the target protein. Docking software is then used to predict the most stable binding poses and to calculate a docking score, which is an estimate of the binding affinity.

For this compound, a hypothetical docking study would involve identifying a potential biological target. The molecule's structure, with its bromine atom, hydroxyl group, and the 1,3-benzodioxole core, would be crucial in determining its interactions with the active site of a target protein. Hydrogen bonds involving the hydroxyl group and halogen bonds involving the bromine atom could play significant roles in the binding affinity and specificity.

Table 2: Hypothetical Docking Results for this compound against a Generic Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, GLU91, LEU132, ASP184 |

| Hydrogen Bonds | 1 (with GLU91) |

| Halogen Bonds | 1 (with ASP184) |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The values are not based on experimental results.

Application of QM/MM Methods for Enzyme-Substrate Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more accurate way to study enzyme-substrate interactions by treating the chemically active region (e.g., the substrate and key active site residues) with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.govdntb.gov.ua This approach allows for the modeling of chemical reactions within enzymes, including bond-breaking and bond-forming processes. nih.gov

The application of QM/MM methods to the study of this compound interacting with an enzyme would provide detailed insights into the reaction mechanism. For instance, if this compound were a substrate for an enzyme, QM/MM simulations could be used to calculate the energy profile of the enzymatic reaction, identify transition states, and elucidate the catalytic role of specific amino acid residues. The choice of the QM region is a critical aspect of these calculations. nih.gov While QM/MM studies on brominated benzodioxole derivatives are not yet prevalent in the literature, the methodology holds great promise for understanding their metabolism and potential mechanisms of action or inhibition in biological systems.

Biological Activity and Pharmacological Research Focused on Brominated 1,3 Benzodioxol 5 Ol Scaffolds

Investigations into Antimicrobial Properties

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Brominated 1,3-benzodioxol-5-ol derivatives have been investigated for their potential to address this growing health concern.

Research has shown that synthetic derivatives of 1,3-benzodioxole (B145889) can exhibit significant antibacterial properties. For instance, a series of novel Schiff base compounds derived from 1,3-benzodioxole have been synthesized and evaluated for their antibacterial activity against various pathogenic strains. researchgate.net One of the synthesized Schiff base derivatives demonstrated inhibitory effects against four out of five tested bacterial strains, which included methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Furthermore, ionic liquids incorporating the 1,3-benzodioxole structure have been synthesized and assessed for their in vitro antibacterial activity. These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net The findings indicated that these derivatives were effective against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, they showed notable efficacy against biofilm formation by S. aureus. researchgate.net

The following table summarizes the antibacterial activity of representative 1,3-benzodioxole derivatives against various bacterial strains.

| Bacterial Strain | Type | Observed Activity of 1,3-Benzodioxole Derivatives |

| Staphylococcus aureus | Gram-positive | Effective inhibition, including MRSA strains, and activity against biofilms. researchgate.netresearchgate.net |

| Enterococcus faecalis | Gram-positive | Susceptible to 1,3-benzodioxole derived ionic liquids. researchgate.net |

| Escherichia coli | Gram-negative | Effective inhibition by various derivatives. researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Susceptible to 1,3-benzodioxole derived ionic liquids. researchgate.net |

It is important to note that the specific antibacterial spectrum and efficacy can be influenced by the nature and position of substituents on the benzodioxole ring.

The 1,3-benzodioxole scaffold has been identified as a promising framework for the development of new antifungal agents. buketov.edu.kz A review of compounds featuring this scaffold highlighted their potential against a variety of fungal pathogens. buketov.edu.kz Structural modifications, such as the introduction of an electron-withdrawing group at the 6-position, have been shown to enhance the antifungal activity of these compounds against both human and plant pathogenic fungi. buketov.edu.kzresearchgate.net

In one study, a series of benzodioxole–imidazole molecular hybrids were synthesized and evaluated for their antifungal properties. nih.gov Several of these compounds demonstrated significant activity against various fungal strains, including Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov The mechanism of action for many azole-based antifungal agents involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to impaired fungal growth. nih.gov

The table below presents the antifungal activity of certain benzodioxole-imidazole hybrids, with their efficacy indicated by the Minimum Inhibitory Concentration (MIC).

| Fungal Strain | Most Active Compounds | MIC (μmol/mL) |

| Candida albicans | 5l, 5m | 0.148 |

| Candida tropicalis | 5b | 0.289 |

| Candida parapsilosis | 5o | Not specified |

| Aspergillus niger | 5l | Not specified |

These findings underscore the potential of the brominated 1,3-benzodioxol-5-ol scaffold as a foundation for developing novel antifungal therapeutics.

Anticancer and Antiproliferative Potentials

The quest for more effective and selective anticancer drugs has led to the investigation of various heterocyclic compounds, including derivatives of 1,3-benzodioxole.

Several studies have indicated that derivatives of 1,3-benzodioxole can exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). For instance, certain benzodioxole derivatives have been shown to cause cell cycle arrest at the G2/M phase. najah.edu This disruption of the normal cell cycle progression can prevent cancer cells from proliferating.

In a study on benzisothiazolone derivatives, which share structural similarities with the benzodioxole scaffold, compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa (cervical cancer) cells. rsc.org The induction of apoptosis was confirmed by observations of DNA laddering, disruption of the mitochondrial membrane potential, and activation of caspase-3, which are hallmarks of the intrinsic apoptotic pathway. rsc.org Similarly, certain benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govmdpi.com

The conjugation of 1,3-benzodioxole derivatives with arsenicals has also been explored as a strategy to enhance anti-tumor efficiency. nih.govmdpi.com These hybrid molecules were found to inhibit the thioredoxin system, leading to oxidative stress and subsequently initiating apoptosis in cancer cells. nih.govmdpi.com

One of the established mechanisms by which some anticancer agents work is by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This interference is often achieved through the inhibition of tubulin polymerization. Several classes of compounds, including some benzimidazole and isothiocyanate derivatives, have been identified as tubulin polymerization inhibitors. mdpi.commdpi.comnih.gov

These inhibitors typically bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis. mdpi.com While direct evidence for 6-Bromo-1,3-benzodioxol-5-ol as a tubulin polymerization inhibitor is limited, the known anticancer activities of structurally related compounds suggest this as a potential mechanism of action that warrants further investigation. For example, 9-bromo noscapine, an analog of the naturally occurring benzodioxole-containing alkaloid noscapine, is recognized as a potent anticancer drug that functions as a tubulin-binding agent. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. Research on various heterocyclic scaffolds has provided insights into the structural features that enhance cytotoxic activity.

For benzofuran (B130515) derivatives, it has been demonstrated that the introduction of halogen atoms, such as bromine, chlorine, or fluorine, can significantly increase their anticancer activities. mdpi.com This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. mdpi.com

In a study involving 1,2,4-triazole (B32235) hybrids tethered to a benzo[d] buketov.edu.kzdioxole moiety, the nature of the substituents was found to play a critical role in their anti-breast cancer activity against the MCF-7 cell line. researchgate.net Derivatives containing a bromo furan (B31954) moiety exhibited slightly better activity than those with the benzo[d] buketov.edu.kzdioxole group, which was attributed to the polarizability and electronegativity of the bromine atom. researchgate.net The presence of electronegative halogens and aromatic systems was highlighted as vital for enhancing anticancer efficacy. researchgate.net

The following table presents the IC50 values of some synthesized 1,2,4-triazole derivatives against the MCF-7 breast cancer cell line.

| Compound | IC50 (µg/mL) |

| 12b | 3.54 ± 0.265 |

| Doxorubicin (B1662922) (Standard) | 0.5785 ± 0.0095 |

These SAR studies provide a rational basis for the design and synthesis of more potent brominated 1,3-benzodioxol-5-ol derivatives as potential anticancer agents.

Enzyme Inhibition Kinetics and Characterization

Research into the enzyme inhibition profile of the 1,3-benzodioxol-5-ol scaffold has revealed significant activity against enzymes implicated in neurological and metabolic diseases. While kinetic studies specifically on the 6-bromo derivative are not extensively documented in the available literature, research on its parent compound, 1,3-benzodioxol-5-ol (sesamol), provides a foundational understanding of the scaffold's potential.

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.

Studies on sesamol (B190485), the non-brominated parent compound, have characterized its inhibitory effects on AChE. Kinetic analysis demonstrated that sesamol acts as a non-competitive inhibitor of the enzyme. The following table summarizes the key kinetic parameters from this research.

| Parameter | Value | Type of Inhibition |

|---|---|---|

| IC₅₀ | 86.63 nM | Non-competitive |

| Kᵢ (Inhibitor Constant) | 46.68 nM |

These findings for the parent scaffold suggest that the 1,3-benzodioxol-5-ol framework is a potent inhibitor of AChE. The non-competitive inhibition mechanism indicates that the molecule binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency. This highlights the potential for developing derivatives, such as the 6-bromo variant, as modulators of cholinergic activity.

α-Glycosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and manage postprandial hyperglycemia, a key concern in type 2 diabetes.

The parent compound, 1,3-benzodioxol-5-ol (sesamol), has also been evaluated for its inhibitory activity against α-glycosidase. Similar to its effect on AChE, it was found to be a non-competitive inhibitor. The kinetic data are presented in the table below.

| Parameter | Value | Type of Inhibition |

|---|---|---|

| IC₅₀ | 99.00 nM | Non-competitive |

| Kᵢ (Inhibitor Constant) | 75.33 nM |

The potent, non-competitive inhibition of α-glycosidase by the sesamol scaffold underscores its potential for development in the context of metabolic disorders. This activity suggests that the 1,3-benzodioxol-5-ol structure could serve as a template for designing new antidiabetic agents.

Exploration of Anti-inflammatory and Antioxidant Activities (Relevant to parent benzodioxole scaffold)

The 1,3-benzodioxole scaffold is associated with significant anti-inflammatory and antioxidant properties. nih.gov Derivatives of this structure have been investigated for their ability to mitigate oxidative stress and inflammation, which are underlying factors in many chronic diseases.

Antioxidant activity is a well-documented feature of this chemical family. For instance, a new 1,3-benzodioxole derivative, Hypecoumic acid, demonstrated moderate antioxidative activity in a DPPH-scavenging assay with an IC₅₀ value of 86.3 µM. Current time information in Pasuruan, ID. Synthetic 5-hydroxy-1,3-benzodioxole derivatives have also shown greater antioxidant effects than the parent compound sesamol, with some analogues demonstrating efficiency comparable to butylated hydroxyanisole (BHA) and propyl gallate in protecting lipid substrates. nih.gov The antioxidant capabilities are often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

In the realm of anti-inflammatory action, benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. targetmol.com Some halogenated benzodioxole structures have shown inhibitory activity against both COX-1 and COX-2 enzymes. targetmol.com The investigation of 1,3-benzodioxole derivatives for their potential therapeutic properties includes their anti-inflammatory effects. acs.org

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the specific molecular targets and the mechanisms by which brominated 1,3-benzodioxol-5-ol scaffolds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to uncover these pathways, focusing on interactions with crucial biomolecules like DNA and cellular receptors.

While direct studies on the interaction of this compound with DNA are limited, research on its parent compound, sesamol, provides valuable insights into the scaffold's potential to modulate DNA damage pathways. Ionizing radiation is a well-known inducer of DNA damage, and agents that can protect against this damage are of significant interest.

A study evaluating sesamol's role in the hematopoietic system of γ-irradiated mice found that it can ameliorate DNA damage. nih.gov Pre-administration of sesamol to mice before whole-body irradiation led to a significant reduction in DNA damage markers, including:

Reduced Percentage of Tail DNA: In the alkaline comet assay, sesamol treatment lowered the amount of fragmented DNA that migrates out of the nucleus, a direct indicator of reduced DNA damage. nih.gov

Lowered γ-H2AX Foci Formation: Sesamol decreased the formation of radiation-induced γ-H2AX foci, which are markers for DNA double-strand breaks. nih.gov

These findings suggest that the 1,3-benzodioxol-5-ol scaffold has the potential to protect against genotoxic insults by mitigating DNA damage, a mechanism that could be relevant to its broader pharmacological profile. nih.gov

The 1,3-benzodioxole moiety has been incorporated into molecules designed to interact with specific cellular receptors and modulate their signaling pathways. A notable example is the development of 1,3-benzodioxole derivatives as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), a key regulator of plant growth.

In one study, a series of N-(benzo[d] Current time information in Pasuruan, ID.acs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. nih.gov One potent compound from this series, designated K-10, was identified as a novel auxin receptor agonist. nih.gov Further investigation revealed that:

Receptor Recognition: K-10's biological effects were mediated through the TIR1 receptor. nih.gov

Signaling Pathway Modulation: The compound significantly enhanced the transcriptional activity of the auxin response reporter (DR5:GUS) and induced a transcriptional response common with the natural ligand, auxin. nih.gov

Transcriptional Regulation: K-10 was found to down-regulate the expression of genes that inhibit root growth. nih.gov

Interestingly, the study noted that the presence and position of halogen atoms on an associated phenyl ring influenced the compound's activity, with a meta-bromo substitution proving beneficial. nih.gov This demonstrates that the benzodioxole scaffold can be effectively utilized to create molecules that bind to specific receptors and modulate downstream signaling cascades.

Analysis of Drug Resistance Mechanisms (e.g., P-gp efflux pumps)

Multidrug resistance (MDR) is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). latrobe.edu.aunih.gov P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. latrobe.edu.auresearchgate.net A promising strategy to overcome MDR is the co-administration of anticancer drugs with P-gp inhibitors. researchgate.net

The 1,3-benzodioxole scaffold has emerged as a promising framework for the development of such MDR-reversal agents. Research has demonstrated that derivatives of this scaffold can effectively inhibit P-gp efflux pumps. For instance, a study on novel benzo five-membered heterocycle derivatives led to the identification of a compound, d7, which showed promising activity in reversing doxorubicin resistance in MCF-7/ADR cells by inhibiting P-gp efflux. researchgate.net

In a separate study, researchers developed a series of compounds featuring the benzodioxole moiety, identifying specific derivatives that displayed dual inhibition of VEGFR and P-gp efflux pumps. nih.gov One compound, in particular, demonstrated a 13.8-fold improvement in the IC50 of doxorubicin in human colorectal carcinoma LS180 cells. nih.gov These findings underscore the potential of the benzodioxole scaffold in developing agents that can overcome cancer chemoresistance. nih.gov The mechanism of these inhibitors often involves binding to P-gp, which can be clarified through molecular docking studies, and inhibiting its efflux function without necessarily affecting its expression. researchgate.net

The ability to chemically modify the 1,3-benzodioxole structure allows for the optimization of its P-gp inhibitory activity. researchgate.net The introduction of bromine at specific positions on the benzodioxole ring, creating scaffolds like this compound, is a key synthetic step for generating diverse libraries of compounds for screening and development. researchgate.net While direct studies on this compound as a P-gp inhibitor are not extensively documented, the proven efficacy of related benzodioxole derivatives suggests that this brominated scaffold is a valuable starting point for designing novel and potent MDR reversal agents.

| Compound Series | Mechanism of Action | Effect on Chemoresistance | Cell Line |

| Benzo five-membered heterocycles (incl. 1,3-benzodioxole) | Inhibition of P-gp efflux function researchgate.net | Reversal of doxorubicin resistance researchgate.net | MCF-7/ADR (human breast adenocarcinoma) researchgate.net |

| 3-(Benzo[d] researchgate.netresearchgate.netdioxol-5-ylamino)thiophene-2-carboxamides | Dual inhibition of VEGFR and P-gp efflux pumps nih.gov | Significant enhancement of doxorubicin anticancer activity nih.gov | LS180 (human colorectal carcinoma) nih.gov |

Strategies for Scaffold Optimization and Lead Compound Identification in Medicinal Chemistry

The 1,3-benzodioxole core is recognized as a versatile scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds. researchgate.net Its chemical structure is amenable to various modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. researchgate.net Strategies for optimizing this scaffold to identify lead compounds involve a combination of rational design, structure-activity relationship (SAR) studies, and advanced screening techniques.

Rational Design of Analogs for Enhanced Potency, Selectivity, and Bioavailability

Rational drug design is a multidisciplinary approach that leverages knowledge of a biological target's structure and mechanism to create new, more effective drug candidates. nih.govresearchgate.net This strategy is particularly applicable to the brominated 1,3-benzodioxole scaffold, which serves as a key starting material for creating diverse chemical entities. researchgate.net

The process begins with the core scaffold, such as a 6-bromo-substituted benzodioxole, which provides a foundation for systematic modifications. researchgate.net Structure-activity relationship (SAR) studies are crucial for guiding these modifications. For example, research on benzodioxole derivatives has shown that the type and position of halogen atoms can significantly influence biological activity, such as COX enzyme inhibition. nih.gov By synthesizing a series of analogs where the bromine atom's position is varied or other functional groups are introduced, chemists can probe interactions with the target protein and refine the molecule's properties. nih.govacademie-sciences.fr

Computational tools like molecular docking are integral to rational design, allowing researchers to predict how different analogs will bind to a target's active site. researchgate.netresearchgate.net This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. For instance, docking studies can clarify SAR trends by showing how a specific modification, like adding a hydroxyl or amino group, enhances binding affinity through interactions like hydrogen bonds. researchgate.netnih.gov The goal is to design molecules with improved potency, greater selectivity for the intended target over off-targets (reducing side effects), and better bioavailability, ensuring the compound reaches its site of action in the body. nih.gov

Table of SAR Principles for Scaffold Optimization:

| Modification Strategy | Objective | Example from Benzodioxole Research |

|---|---|---|

| Halogenation (e.g., Bromination) | Enhance potency, modulate lipophilicity nih.gov | Synthesizing bromo- and chloro-substituted benzodioxole derivatives to improve COX inhibition nih.gov |

| Ring System Modification | Explore new interaction points, alter scaffold geometry researchgate.net | Using Suzuki-Miyaura coupling on a brominated benzodioxole to attach various aryl and heteroaryl groups researchgate.net |

| Functional Group Alteration | Improve binding affinity, solubility, and metabolic stability nih.gov | Demethylation of methoxyl groups to hydroxyl groups to enhance anticancer activity nih.gov |

High-Throughput Screening and Structure-Guided Drug Design

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify "hits"—molecules with a desired biological activity. drugtargetreview.comslideshare.net This method is particularly effective for exploring the therapeutic potential of compound libraries built around a core scaffold like 1,3-benzodioxole. nih.gov

The process starts with the creation of a diverse chemical library. Using a versatile starting material like a brominated 1,3-benzodioxole, chemists can employ techniques like the Suzuki-Miyaura coupling reaction to generate a wide array of derivatives with different substituents. researchgate.net This library is then subjected to HTS, where miniaturized, automated assays measure the activity of each compound against a specific biological target, such as a cancer cell line or an isolated enzyme. drugtargetreview.comnih.gov HTS can screen over 100,000 compounds per day, dramatically accelerating the identification of promising candidates. slideshare.net

Once hits are identified and confirmed, structure-guided drug design comes into play. This approach relies on determining the three-dimensional structure of the target protein, often in complex with the hit compound, using techniques like X-ray crystallography or cryo-electron microscopy. scientificarchives.comscientificarchives.com This structural information provides a detailed map of the binding site, revealing key interactions between the compound and the protein. scientificarchives.com Medicinal chemists use this insight to rationally modify the hit compound, designing new analogs that fit the binding site more perfectly, thereby increasing potency and selectivity. nih.gov This iterative cycle of screening, structural analysis, and rational design is a powerful strategy for transforming initial hits from a brominated 1,3-benzodioxole library into optimized lead compounds with genuine therapeutic potential. drugtargetreview.com

Environmental Distribution, Fate, and Ecotoxicological Implications of Brominated Benzodioxoles

Environmental Occurrence and Global Distribution

Detection in Abiotic Environmental Compartments

There is no available data in the scientific literature regarding the detection of 6-Bromo-1,3-benzodioxol-5-ol in abiotic environmental compartments such as air, water, soil, sediment, dust, or sludge. Consequently, no data table on its environmental concentrations can be provided.

Identification in Biotic Matrices

Similarly, no studies have been found that report the identification or quantification of this compound in any biotic matrices, including fish, birds, or human serum. This lack of research prevents the compilation of a data table on its bioaccumulation.

Degradation Pathways and Environmental Persistence

The mechanisms and rates at which this compound may degrade in the environment have not been investigated in published research.

Photodegradation Mechanisms and Rates

There is no information available on the photodegradation of this compound. Studies on how this compound might be transformed by sunlight in the atmosphere, water, or on soil surfaces are currently absent from the scientific record.

Biodegradation Processes in Various Environmental Media

The scientific community has not yet reported on the biodegradation of this compound. Research into the potential for microorganisms in soil, sediment, or water to break down this compound is needed to understand its environmental persistence.

Thermal Degradation Characteristics and Products

Information regarding the thermal degradation of this compound is not available. The products that may be formed upon heating this compound, for instance during incineration, have not been documented.

Determination of Dissipation Times (DT50) in Environmental Compartments

There is no specific information available in the reviewed scientific literature regarding the dissipation times (DT50) of this compound in various environmental compartments such as soil, water, or sediment.